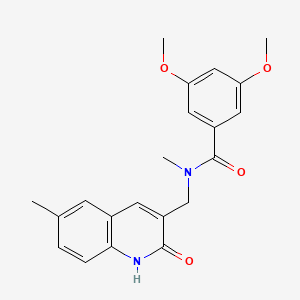
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cell proliferation, and cell survival. Specifically, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory and anti-cancer properties, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have anti-oxidant properties and can protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for certain signaling pathways, which allows for targeted investigation of these pathways. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have low toxicity in animal models, which makes it a promising candidate for further therapeutic development. However, one limitation of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One potential avenue is to investigate its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A and to identify any potential side effects. Finally, the development of more efficient synthesis methods for N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A could facilitate its use in future research studies and therapeutic applications.
Synthesemethoden
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 2-hydroxyphenyl cyclohexylamine to form the desired product, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been investigated for its potential therapeutic applications in various scientific research studies. One such study found that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study demonstrated that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A can inhibit the growth of human breast cancer cells by inducing apoptosis. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLRJOQOIUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)







